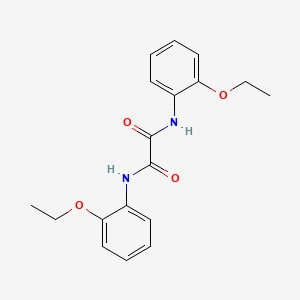

N,N'-bis(2-ethoxyphenyl)ethanediamide

Description

N,N'-Bis(2-ethoxyphenyl)ethanediamide is a diamide derivative characterized by two ethoxyphenyl groups attached to an ethanediamide backbone. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.37 g/mol (CAS 23949-66-8) . This compound is primarily utilized as a light stabilizer and UV absorber in coatings and polymeric materials, commercialized under names like Hostavin VSU and Tinuvin 312 . The ethoxy (–OCH₂CH₃) substituents on the phenyl rings enhance its solubility in organic matrices and contribute to its UV absorption properties by extending conjugation .

Properties

IUPAC Name |

N,N'-bis(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSCUQKGZBLIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxyphenyl)ethanediamide typically involves the reaction of ethanediamide with 2-ethoxyphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethanediamide+2Ethoxyphenylamine→N,N’-bis(2-ethoxyphenyl)ethanediamide

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-ethoxyphenyl)ethanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amides or amines.

Substitution: The ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines.

Scientific Research Applications

N,N’-bis(2-ethoxyphenyl)ethanediamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethoxyphenyl)ethanediamide involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

(a) N,N′-Bis(3-pyridylmethyl)ethanediamide

- Structure : Features pyridylmethyl (–CH₂C₅H₄N) groups instead of ethoxyphenyl substituents.

- Properties : Exhibits a U-shaped conformation stabilized by intramolecular hydrogen bonds (N–H···O) and forms co-crystals with carboxylic acids (e.g., 2,2′-disulfanediyl dibenzoic acid). These co-crystals exhibit supramolecular tapes mediated by amide synthons and pyridine-carboxylic acid interactions .

- Applications : Primarily studied for coordination chemistry and supramolecular assembly, contrasting with the UV stabilization role of the ethoxyphenyl variant .

(b) N,N′-Bis(4-hydroxyphenyl)ethanediamide (CAS 19532-75-3)

- Structure : Hydroxyl (–OH) groups replace ethoxy substituents.

- Properties: Increased hydrogen-bonding capacity due to phenolic –OH groups, leading to higher crystallinity but reduced solubility in nonpolar solvents.

- Applications: Potential use in pharmaceuticals or agrochemicals due to reactive hydroxyl groups, unlike the inert ethoxy groups in the target compound .

(c) N,N′-Bis(4-aminophenyl)ethanediamide (CAS 19532-78-6)

- Structure: Amino (–NH₂) groups on phenyl rings.

- Properties: Basic amino groups enable participation in Schiff base formation or metal coordination. However, susceptibility to oxidation limits UV stability .

Alkyl Chain Modifications

(a) N-(2-Ethoxyphenyl)-N′-(4-isodecylphenyl)ethanediamide

- Structure : Incorporates a branched isodecyl (–C₁₀H₂₁) group on one phenyl ring.

- Properties : Enhanced compatibility with hydrophobic polymers due to the bulky alkyl chain, improving dispersion in coatings .

(b) N,N′-Bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide

- Structure: Hexylamino-oxoacetyl (–NH–C₆H₁₃–CO–) functional groups appended to methylphenyl rings.

Functional Group Additions

N,N′-Bis(2-(1-aziridinyl)ethyl)ethanediamide (CAS 3795-91-3)

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparisons

Table 2: UV Absorber Performance Metrics*

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N'-bis(2-ethoxyphenyl)ethanediamide to achieve high purity and yield?

- Methodological Answer: Synthesis typically involves a multi-step reaction starting with 2-ethoxyaniline and oxalyl chloride under controlled conditions. Key parameters include temperature (maintained at 0–5°C during amine addition to prevent side reactions) and stoichiometric ratios (1:1.1 molar ratio of amine to oxalyl chloride). Post-synthesis purification via recrystallization using ethanol/chloroform mixtures enhances purity . Characterization via NMR and FT-IR confirms structural integrity, with emphasis on resolving peaks for ethoxy (–OCHCH) and amide (–CONH–) groups.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- FT-IR: Identify amide C=O stretching (1650–1680 cm) and N–H bending (1550–1600 cm) bands. Ethoxy C–O–C stretches appear at ~1250 cm .

- NMR: NMR should resolve aromatic protons (δ 6.8–7.5 ppm) and ethoxy methylene protons (δ 3.8–4.2 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm) .

- HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98%) and monitor byproducts .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer: SC-XRD data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL provide accurate bond lengths and angles. For example, the central ethanediamide C–C bond typically measures ~1.54 Å, while C=O bonds are ~1.23 Å. Hydrogen-bonding networks (e.g., N–H···O=C) stabilize crystal packing, with donor-acceptor distances <3.0 Å . Use ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Q. What computational strategies are effective for studying supramolecular interactions in co-crystals of this compound?

- Methodological Answer: Co-crystallization with dicarboxylic acids (e.g., 2,2′-disulfanediylbenzoic acid) forms tapes via O–H···N(pyridine) and N–H···O(amide) hydrogen bonds . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions: O···H (25–30%), N···H (10–15%), and C–H···π (5–10%) . Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts binding energies and electrostatic potentials for co-crystal stability .

Q. How do structural modifications (e.g., substituent position) influence the coordination chemistry of ethanediamide derivatives?

- Methodological Answer: Substituent position (e.g., pyridin-2-yl vs. pyridin-4-yl) alters ligand geometry and metal-binding selectivity. For example, N,N'-bis(pyridin-2-ylmethyl)ethanediamide forms octahedral complexes with Cu(II) (d) via pyridine-N and amide-O donors, confirmed by UV-Vis (d-d transitions at 600–700 nm) and ESR spectroscopy (g ≈ 2.2, g ≈ 2.0) . Compare with analogs like N,N'-bis(3-pyridylmethyl)ethanediamide, which exhibits twisted conformations (dihedral angles >70°) that reduce coordination flexibility .

Q. What experimental approaches validate the biological activity of this compound against cancer cell lines?

- Methodological Answer:

- In vitro assays: Use MTT/PMSF viability tests on HeLa or MCF-7 cells (IC values typically 10–50 μM). Include controls for apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .

- Structure-Activity Relationship (SAR): Compare with N,N'-bis(4-methoxyphenyl) analogs to assess the impact of electron-donating groups on cytotoxicity. Methoxy derivatives often show reduced activity due to lower membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.